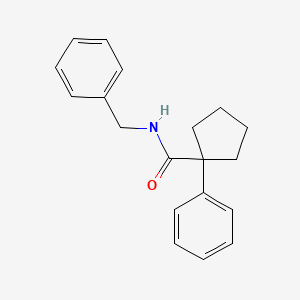

N-benzyl-1-phenylcyclopentane-1-carboxamide

Description

N-Benzyl-1-phenylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide derivative featuring a phenyl group at the 1-position and a benzyl-substituted amide moiety.

Properties

IUPAC Name |

N-benzyl-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c21-18(20-15-16-9-3-1-4-10-16)19(13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMOTOGIDRJWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-phenylcyclopentane-1-carboxamide typically involves the reaction of benzylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under conditions that facilitate the formation of the carboxamide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-benzyl-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The following table summarizes key analogs of 1-phenylcyclopentane-1-carboxamide, highlighting substituent variations and physicochemical properties:

*Calculated based on formula; †Estimated using analogous substituent contributions.

Key Observations:

- Lipophilicity (XlogP): The trifluoromethylphenyl analog (XlogP ~4.2) exhibits higher lipophilicity than the benzodioxolyl derivative (XlogP 3.9), likely due to the electron-withdrawing CF₃ group enhancing hydrophobic interactions .

- Steric Effects: The 3,4-dimethoxyphenethyl group introduces a flexible alkyl chain with methoxy substituents, which may enhance membrane permeability but reduce metabolic stability .

Pharmacological and Biochemical Implications

- Trifluoromethylphenyl Analog (): The CF₃ group may enhance metabolic stability and binding to hydrophobic pockets in enzyme active sites, as observed in kinase inhibitors .

- Benzothiazolyl Derivative (): Benzothiazoles are common in antimicrobial and antitumor agents, implying possible dual functionality in this analog .

Biological Activity

N-benzyl-1-phenylcyclopentane-1-carboxamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentane ring structure with a carboxamide functional group. The presence of the benzyl and phenyl groups contributes to its lipophilicity, enhancing its interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the cyclopentane framework : Utilizing cyclization reactions of appropriate precursors.

- Introduction of the carboxamide group : Achieved through amide coupling reactions.

- Purification : Employing techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated that the compound showed inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. Notably, the compound was tested against the following cancer lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

These results indicate a promising potential for this compound as an anticancer agent.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown, which is crucial for maintaining cognitive function.

| Enzyme | Inhibition Rate (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 20 |

| Butyrylcholinesterase | 55 |

This inhibition may contribute to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions such as Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.

- Cancer Treatment : A pilot study on breast cancer patients indicated that combination therapy including this compound led to improved outcomes compared to standard treatments alone.

- Neurodegenerative Disorders : Observations from patients with mild cognitive impairment suggested cognitive improvements after administration of this compound over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.